Home > Products > Screening Compounds P111368 > 5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide -

5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Catalog Number: EVT-3647896
CAS Number:
Molecular Formula: C24H20F3N5O3
Molecular Weight: 483.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a selective inhibitor of phosphodiesterase 2A (PDE2A). It is a clinical candidate under development for the potential treatment of cognitive impairment in neuropsychiatric and neurodegenerative disorders. []
  • Relevance: While TAK-915 shares the carboxamide linker and some aromatic ring substituents with the target compound 5-(2-furyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, it differs significantly in its core structure. The research context highlights both compounds as being involved in PDE2A inhibition, suggesting they belong to a class of compounds with shared biological activity despite structural distinctions. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: This compound is a potent and selective PDE2A inhibitor. It demonstrated robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain after oral administration and attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats. []
  • Relevance: This compound shares a very similar core structure with the target compound, 5-(2-furyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Both feature a pyrazolo[1,5-a]pyrimidine core linked to a carboxamide group. The substituent groups on the pyrazolo[1,5-a]pyrimidine ring and the carboxamide nitrogen differ, but the shared core structure strongly suggests they belong to the same chemical class and likely share a similar mechanism of action. []

(E) -3(dimethylamino) -1(1H-indol-3-yl) prop-2-en-1-one (4)

  • Compound Description: This compound serves as a key intermediate in the synthesis of various bioactive compounds, including osimertinib. Osimertinib is a third-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. []
  • Relevance: (E) -3(dimethylamino) -1(1H-indol-3-yl) prop-2-en-1-one (4) is structurally related to 5-(2-furyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide through the presence of the indole moiety. While the overall structures differ significantly, this shared fragment suggests a potential connection in terms of chemical synthesis or biological activity. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (1)

  • Compound Description: This compound represents a third-generation EGFR tyrosine kinase inhibitor (EGFR-TKI). It exhibits promising therapeutic effects against cancers, particularly in treating T790M and L858R mutations. []
  • Relevance: This compound shares the indole moiety with 5-(2-furyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. The presence of this common structural feature suggests a potential relationship in their chemical synthesis or biological activity. Furthermore, it highlights the significance of the indole moiety in the development of anticancer agents, specifically EGFR-TKIs. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (2)

  • Compound Description: This compound is a third-generation EGFR-TKI, demonstrating efficacy in treating cancers, particularly those with T790M and L858R mutations. []
  • Relevance: Similar to the previous compounds, the presence of the trifluoromethyl group in both this compound and 5-(2-furyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide suggests a potential relationship in terms of chemical properties or biological activity. []

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (3)

  • Compound Description: This compound is a third-generation EGFR-TKI, known for its therapeutic effects against cancers harboring T790M and L858R mutations. []
  • Relevance: While this compound does not share direct structural similarity with 5-(2-furyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, it's included here due to its shared context as a third-generation EGFR-TKI. This suggests potential commonalities in their mechanisms of action or targets within the EGFR signaling pathway. []

butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-xylamine (ST1535)

  • Compound Description: ST1535 is an adenosine A2A receptor antagonist. It exhibits a higher affinity for "typical" A2A binding sites (more prevalent in the striatum) compared to "atypical" sites (found more in the hippocampus and cortex). []
  • Relevance: While the core structure of ST1535 differs from 5-(2-furyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, it is included because the research discusses both compounds in the context of receptor binding and affinity, highlighting their shared interest as potential drug candidates targeting specific receptor subtypes. []

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6,dione (KW6002)

  • Compound Description: KW6002 is another adenosine A2A receptor antagonist. Similar to ST1535, it displays a higher affinity for "typical" A2A binding sites over "atypical" ones. []
  • Relevance: Although structurally distinct from 5-(2-furyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, KW6002 is included due to its shared classification as an adenosine A2A receptor antagonist. This suggests a potential commonality in their mechanisms of action or therapeutic targets, despite structural differences. []

Properties

Product Name

5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

IUPAC Name

5-(furan-2-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C24H20F3N5O3

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C24H20F3N5O3/c1-13-15(16-10-14(34-2)5-6-18(16)30-13)7-8-28-23(33)17-12-29-32-21(24(25,26)27)11-19(31-22(17)32)20-4-3-9-35-20/h3-6,9-12,30H,7-8H2,1-2H3,(H,28,33)

InChI Key

OVHPMYMDBPKIEO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.